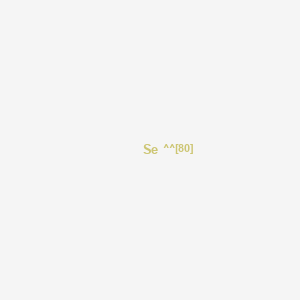

Selenium-80

Vue d'ensemble

Description

Selenium-80 is an isotope of Selenium . It has a mass number of 80, which is the number of nucleons (protons and neutrons). It has an atomic number of 34, which is the number of protons, and 46 neutrons . The isotopic mass of Selenium-80 is 79.916522 (8) u .

Synthesis Analysis

Selenium nanoparticles can be synthesized by physical, chemical, and biological methods . The biologically synthesized Selenium nanoparticles demonstrate greater compatibility with human organs and tissues . The effect of size, shape, and the method employed for their synthesis on their applications in biological systems has been explored by many researchers .

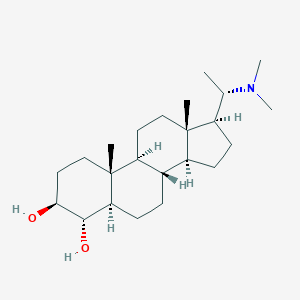

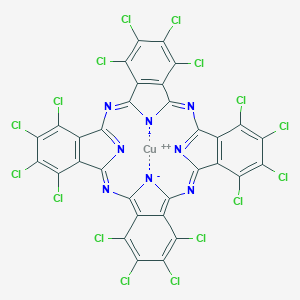

Molecular Structure Analysis

Naturally, selenium exists in two forms: inorganic (selenite and selenate) and organic (selenomethionine and selenocysteine). Selenium is found in the form of both crystalline and amorphous polymorphic structures in nature .

Physical And Chemical Properties Analysis

Selenium-80 has a mass number of 80, an atomic number of 34, and 46 neutrons . Its isotopic mass is 79.916522 (8) u, and its nuclide mass is 79.8978709 u . Selenium has a melting point of 220.8°C and a boiling point of 685°C . Its density is 4.81 g/cm³ .

Applications De Recherche Scientifique

Biotechnology and Environmental Applications :

- Selenium biomineralization by bacteria can be used for bioremediation and wastewater treatment by removing selenium from contaminated waters and sequestering it in a reusable form (Nancharaiah & Lens, 2015).

Agricultural Applications :

- Biofortification and phytoremediation techniques using Selenium can increase its accumulation in crops and clean up Selenium-contaminated environments. These techniques can be optimized using knowledge from model crops and biotechnologies like microbial inoculation (Wu et al., 2015).

Human Health :

- Selenium is an essential trace element with roles in antioxidant properties and potential chemotherapeutic effects. Its significance in human health is still a subject of active research (Schomburg, 2016).

Analytical Chemistry Applications :

- Development of analytical methodologies using stable isotopes of Selenium, including Selenium-80, for studies of its absorption and metabolism in humans (Janghorbani et al., 1981).

Geochemistry and Isotope Research :

- Research on Selenium isotope fractionation has provided insights into reactions such as dissimilatory Se reduction, assimilation by plants, and others, which are important for understanding Selenium's biogeochemical processes (Johnson, 2004).

Speciation Analysis in Biological Samples :

- Selenium speciation analysis in biological samples is crucial for understanding its role in nutrition and in preventing diseases. Reliable and validated analytical methods are essential for characterizing Selenium-containing products (Połatajko et al., 2006).

Safety And Hazards

Orientations Futures

Selenium nanoparticles have attracted the interest of many researchers due to their biocompatibility, bioavailability, and low toxicity . They are being used in various biomedical applications and have broad prospects in the food and medical industries . Selenium is also being used in end-to-end testing, and its usage is expected to increase .

Propriétés

IUPAC Name |

selenium-80 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Se/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGBHKTXTAQXES-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[80Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.91652 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Selenium-80 | |

CAS RN |

14681-72-2 | |

| Record name | Selenium, isotope of mass 80 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014681722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)

![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)

![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)